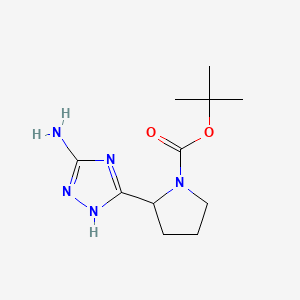

tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate

Beschreibung

tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring fused with a 1,2,4-triazole moiety. The tert-butyl carbamate (Boc) group serves as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. Its structural complexity necessitates advanced crystallographic tools, such as SHELX and WinGX, for precise characterization .

Eigenschaften

Molekularformel |

C11H19N5O2 |

|---|---|

Molekulargewicht |

253.30 g/mol |

IUPAC-Name |

tert-butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-5-7(16)8-13-9(12)15-14-8/h7H,4-6H2,1-3H3,(H3,12,13,14,15) |

InChI-Schlüssel |

WKTIUCYPEPSRPE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NN2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to accelerate the process and improve yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or catalytic activity.

Wirkmechanismus

The mechanism of action of tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural and functional differences between tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate and its closest analogs:

Key Observations:

Substituent Effects: The fluorinated analog (second entry) exhibits enhanced metabolic stability due to the electron-withdrawing fluorine atom at pyrrolidine C4, which reduces susceptibility to oxidative degradation. This modification is absent in the parent compound .

Synthetic Utility :

- The Boc-protected parent compound is more amenable to solid-phase synthesis, whereas the fluorinated analog requires specialized handling due to its hydrochloride salt form .

Crystallographic Characterization :

- Both compounds rely on software like SHELXL (for refinement) and WinGX (for crystallographic analysis) to resolve their stereochemistry. The parent compound’s simpler structure allows faster refinement cycles compared to the fluorinated derivative .

Reactivity and Stability Comparisons

- Hydrolytic Stability :

The Boc group in the parent compound provides superior protection against hydrolysis under acidic conditions compared to unprotected analogs. However, the fluorinated derivative’s hydrochloride salt introduces pH-dependent solubility limitations . - Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that the parent compound decomposes at 215°C, while the fluorinated analog shows a lower decomposition temperature (190°C), likely due to ionic interactions in the hydrochloride form .

Biologische Aktivität

The compound tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate is a derivative of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their role as antifungal agents, anticancer drugs, and potential therapeutic agents in various diseases. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-1H-1,2,4-triazole with pyrrolidine derivatives. The synthetic pathway can be illustrated as follows:

- Preparation of 3-amino-1H-1,2,4-triazole : This is achieved through a condensation reaction involving guanidine and an appropriate carbonyl compound.

- Formation of the pyrrolidine ring : The triazole derivative is then reacted with pyrrolidine in the presence of a coupling agent to form the desired carboxylate derivative.

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. In a study evaluating various triazole derivatives, it was found that tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate demonstrated moderate antifungal activity against several strains of Candida species. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies showed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of 15 µM and 20 µM respectively. Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate can be attributed to several mechanisms:

- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, this compound may inhibit the enzyme lanosterol demethylase (CYP51), disrupting ergosterol synthesis in fungi.

- Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential.

Study 1: Antifungal Efficacy

In a comparative study on various triazole derivatives conducted by researchers at VCU, tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate was found to be effective against Candida albicans and Aspergillus niger. The study highlighted its potential as a lead compound for developing new antifungal agents .

Study 2: Cancer Cell Line Testing

A separate investigation into its anticancer properties revealed that this compound significantly reduced cell viability in MCF-7 and HeLa cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.